2-Azido-N-benzylhexanamide
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Overview
Description
2-Azido-N-benzylhexanamide is an organic compound that features both an azido group and a benzyl group attached to a hexanamide backbone. Azides are known for their versatility in organic synthesis, particularly in click chemistry, where they are used for bioorthogonal labeling and functionalization .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where sodium azide (NaN₃) is used to replace a leaving group, such as a halide, on the N-benzylhexanamide . The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for 2-Azido-N-benzylhexanamide would likely involve continuous flow processes to ensure safety and efficiency, given the potentially explosive nature of azides. The use of automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates would be essential to scale up the synthesis while minimizing risks .
Chemical Reactions Analysis
Types of Reactions
2-Azido-N-benzylhexanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, replacing other leaving groups on the molecule.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with Pd/C.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products Formed
Reduction: Formation of primary amines.
Cycloaddition: Formation of triazoles.
Scientific Research Applications
2-Azido-N-benzylhexanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azido-N-benzylhexanamide largely depends on the specific application and the chemical reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form stable triazole linkages, which can be used to attach various functional groups to the molecule . The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Azidothymidine (AZT): An antiretroviral medication used to treat HIV/AIDS.
Sodium Azide (NaN₃): Commonly used in organic synthesis and as a preservative.
Benzyl Azide:
Uniqueness
Its ability to undergo click chemistry reactions makes it particularly valuable for bioorthogonal labeling and functionalization .
Properties
CAS No. |
90237-86-8 |
---|---|
Molecular Formula |
C13H18N4O |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
2-azido-N-benzylhexanamide |
InChI |
InChI=1S/C13H18N4O/c1-2-3-9-12(16-17-14)13(18)15-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,18) |
InChI Key |
IKCLYQMTMLOZOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)NCC1=CC=CC=C1)N=[N+]=[N-] |
Origin of Product |
United States |
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